molecular formula C20H18O B194599 Methyl trityl ether CAS No. 596-31-6

Methyl trityl ether

Cat. No.: B194599
CAS No.: 596-31-6
M. Wt: 274.4 g/mol
InChI Key: IRMNIXXVOOMKKP-UHFFFAOYSA-N
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Description

Methyl trityl ether, also known as methyl triphenylmethyl ether, is an organic compound with the molecular formula C20H18O. It is a derivative of trityl alcohol, where the hydroxyl group is replaced by a methoxy group. This compound is commonly used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions and its ease of removal.

Mechanism of Action

Target of Action

Methyl trityl ether primarily targets functional groups in organic compounds . It is often used as a protecting group in organic synthesis . The compound’s primary role is to decrease the reactivity of these functional groups, thereby preventing unwanted side reactions during synthesis .

Mode of Action

This compound acts by attaching itself to the functional group in the molecule, thereby protecting it from reacting under synthetic conditions . This protection is particularly important when the molecule is subjected to one or more subsequent steps in the synthesis process .

Biochemical Pathways

The use of this compound affects the biochemical pathways involved in organic synthesis. By acting as a protecting group, it alters the course of the reaction, enabling the successful synthesis of the desired compound . The protected compound is a much weaker acid than the alkyne, and the displacement reaction can be carried out with the alkynide salt without difficulty .

Result of Action

The primary result of this compound’s action is the successful synthesis of the desired compound with minimal side reactions . By protecting reactive functional groups, it allows for more precise control over the reaction, leading to higher yields and fewer byproducts .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of an acid catalyst can facilitate the addition of an alcohol to the double bond of such an ether . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl trityl ether can be synthesized through the reaction of trityl chloride with methanol in the presence of a base such as pyridine. The reaction proceeds via the formation of a trityl cation intermediate, which then reacts with methanol to form the ether.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl trityl ether undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form trityl alcohol and formaldehyde.

    Reduction: It can be reduced to trityl alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sodium hydroxide in aqueous or organic solvents.

Major Products:

    Oxidation: Trityl alcohol and formaldehyde.

    Reduction: Trityl alcohol.

    Substitution: Various substituted trityl ethers depending on the nucleophile used.

Scientific Research Applications

Methyl trityl ether has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in organic synthesis. It is stable under a wide range of conditions and can be easily removed by acidic hydrolysis.

    Biology: Employed in the synthesis of nucleosides and nucleotides, where it protects the hydroxyl groups during the synthesis process.

    Medicine: Utilized in the synthesis of pharmaceuticals, where it protects sensitive functional groups during multi-step synthesis.

    Industry: Used in the production of polymers and resins, where it acts as a stabilizer and protecting group for reactive intermediates.

Comparison with Similar Compounds

Methyl trityl ether is compared with other similar compounds such as:

    Benzyl ether: Used as a protecting group for alcohols but is less stable under acidic conditions compared to this compound.

    Tetrahydropyranyl ether: Another protecting group for alcohols, but it requires more stringent conditions for removal.

    Methoxymethyl ether: Used for protecting alcohols but is less stable under basic conditions compared to this compound.

Uniqueness: this compound is unique due to its high stability under both acidic and basic conditions, making it a versatile protecting group in organic synthesis. Its ease of removal under mild acidic conditions also adds to its utility in multi-step synthesis processes.

Properties

IUPAC Name

[methoxy(diphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMNIXXVOOMKKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208278
Record name Methyl trityl ether
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Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596-31-6
Record name Methyl trityl ether
Source ChemIDplus
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Record name Methyl trityl ether
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Record name Methyl trityl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyltriphenylmethylether
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Record name METHYL TRITYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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